2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is notable for its unique structure, which includes a cyclopropyl group, a fluorine atom, and a pyrido[2,3-d]pyrimidin-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures . Another approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. For example, the use of dicationic molten salts as catalysts has been documented to facilitate the synthesis of pyrido[2,3-d]pyrimidine derivatives with high efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Reduction: Reduction reactions can be performed using hydrogenation techniques to modify specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and cyclopropyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include m-CPBA for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or xylene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA results in the formation of sulfoxides, while reduction with hydrogen gas can lead to the formation of reduced derivatives .
Scientific Research Applications
2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a protein kinase inhibitor, which is crucial in cancer treatment.
Biological Research: It is used in the development of new therapeutic agents targeting specific molecular pathways.
Pharmaceuticals: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of various cancers.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that are essential for cancer cell growth and proliferation . This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrimidine derivatives with similar biological activities.
Quinazoline: Known for its anticancer properties and structural similarity to pyrimidine derivatives.
Furo[2,3-d]pyrimidine: Exhibits promising anticancer activity through protein kinase inhibition.
Uniqueness
2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its specific combination of functional groups and its potent inhibitory effects on protein kinases. This makes it a valuable compound for further research and development in medicinal chemistry and pharmaceuticals .
Properties
Molecular Formula |
C19H20FN7 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C19H20FN7/c1-12-15(20)19(25-16(24-12)13-4-5-13)27-9-7-26(8-10-27)18-14-3-2-6-21-17(14)22-11-23-18/h2-3,6,11,13H,4-5,7-10H2,1H3 |
InChI Key |
PUJVGPMUGQLVCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=C4C=CC=N5)F |
Origin of Product |
United States |
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